N-(4-fluorophenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(4-fluorophenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H15FN4O3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.11281852 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Evaluation
A study by Ahsan et al. (2018) involved the synthesis of a novel series of pyrazole analogues, including those with 4-fluorophenyl and 4-nitrophenyl groups, which were evaluated for their cytotoxicity against breast cancer cell lines. One specific analogue demonstrated promising cytotoxicity, showcasing the potential of these compounds in cancer research (Ahsan et al., 2018).
Chemical Synthesis for Radiotracers
Research by Katoch-Rouse and Horti (2003) highlighted the synthesis of radiolabeled compounds for the study of CB1 cannabinoid receptors in the brain using positron emission tomography (PET), indicating the utility of these compounds in neurological research (Katoch-Rouse & Horti, 2003).
Herbicidal Activity
A study conducted by Clark (1996) on pyrazole nitrophenyl ethers (PPEs) and their herbicidal effects by inhibition of protoporphyrinogen IX oxidase introduces the potential agricultural applications of such compounds, emphasizing their significance in developing new herbicides (Clark, 1996).
Structural Characterization and Crystal Studies
Jasinski et al. (2012) synthesized and characterized two new pyrazoline derivatives, elucidating their crystal structures which could aid in understanding the molecular interactions and stability of such compounds, providing insights into their physical properties (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Identification and Analytical Characterization
McLaughlin et al. (2016) identified and characterized a 'research chemical' closely related to synthetic cannabinoids, highlighting the importance of accurate identification and characterization of such compounds for public health and regulatory purposes (McLaughlin et al., 2016).
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3/c23-16-8-10-17(11-9-16)24-22(28)20-14-26(18-4-2-1-3-5-18)25-21(20)15-6-12-19(13-7-15)27(29)30/h1-14H,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCWSBFWMTXKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.